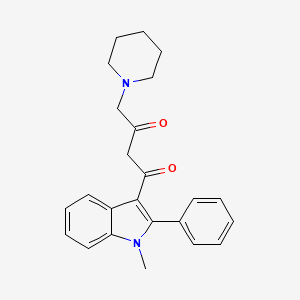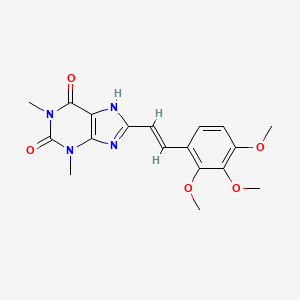
(E)-8-(2,3,4-Trimethoxystyryl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and trimethoxystyrene Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3,4-Trimethoxystyryl)theophylline typically involves the following steps:
Preparation of 2,3,4-Trimethoxybenzaldehyde: This intermediate is synthesized from gallic acid through methylation using dimethyl sulfate in the presence of sodium hydroxide.
Synthesis of 2,3,4-Trimethoxystyrene: The 2,3,4-trimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 2,3,4-trimethoxystyrene.
Coupling with Theophylline: The final step involves the coupling of 2,3,4-trimethoxystyrene with theophylline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(2,3,4-Trimethoxystyryl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with single bonds in place of double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-8-(2,3,4-Trimethoxystyryl)theophylline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its bronchodilatory effects and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of (E)-8-(2,3,4-Trimethoxystyryl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. The trimethoxystyryl group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A bronchodilator with a similar core structure but lacking the trimethoxystyryl group.
Caffeine: Another methylxanthine with stimulant effects but different pharmacological properties.
Aminophylline: A complex of theophylline and ethylenediamine used in respiratory therapy.
Uniqueness
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is unique due to the presence of the trimethoxystyryl group, which may confer additional pharmacological benefits such as enhanced potency, selectivity, and reduced side effects compared to its analogs.
Eigenschaften
CAS-Nummer |
147700-32-1 |
|---|---|
Molekularformel |
C18H20N4O5 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1,3-dimethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O5/c1-21-16-13(17(23)22(2)18(21)24)19-12(20-16)9-7-10-6-8-11(25-3)15(27-5)14(10)26-4/h6-9H,1-5H3,(H,19,20)/b9-7+ |
InChI-Schlüssel |
GAQQSHXBDRDGGZ-VQHVLOKHSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


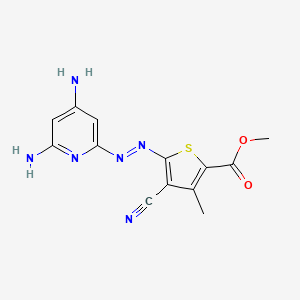
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
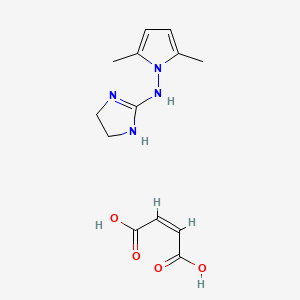
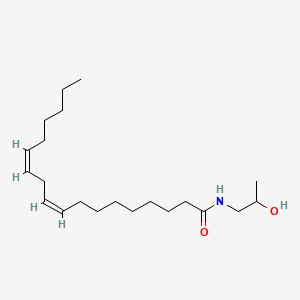
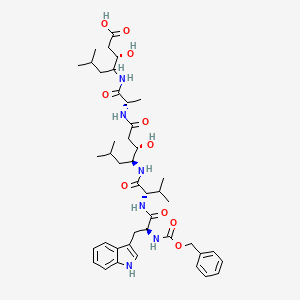
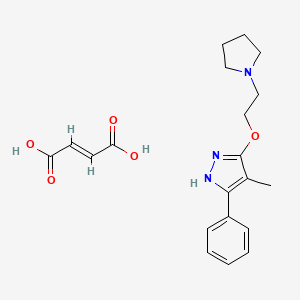

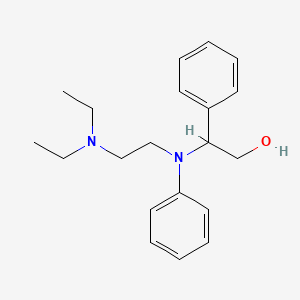

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
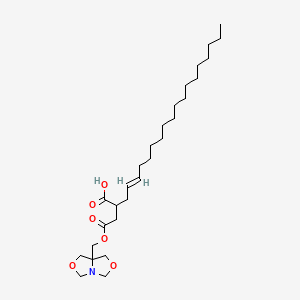
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

